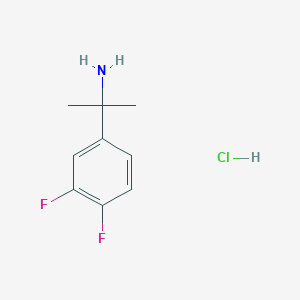

2-(3,4-Difluorophenyl)propan-2-amine hydrochloride

CAS No.:

Cat. No.: VC13492288

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClF2N |

|---|---|

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 2-(3,4-difluorophenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H |

| Standard InChI Key | NGKPOSAGINGUAL-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC(=C(C=C1)F)F)N.Cl |

| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(3,4-Difluorophenyl)propan-2-amine hydrochloride belongs to the class of arylalkylamine hydrochlorides. Its molecular formula is C₉H₁₂ClF₂N, with a molecular weight of 207.65 g/mol . The IUPAC name, 2-(3,4-difluorophenyl)propan-2-amine hydrochloride, reflects the substitution pattern of fluorine atoms at the 3- and 4-positions of the phenyl ring and the quaternary carbon in the propan-2-amine group. The hydrochloride salt enhances aqueous solubility, making it suitable for laboratory applications.

The compound’s InChI key (NGKPOSAGINGUAL-UHFFFAOYSA-N) and SMILES representation (CC(C)(C1=CC(=C(C=C1)F)F)N.Cl) provide precise descriptors of its connectivity and stereoelectronic features . X-ray crystallography of similar compounds reveals that the difluorophenyl group adopts a planar configuration, while the amine group participates in hydrogen bonding with the chloride ion.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1439905-31-3 | |

| Molecular Formula | C₉H₁₂ClF₂N | |

| Molecular Weight | 207.65 g/mol | |

| Purity | ≥95% | |

| IUPAC Name | 2-(3,4-difluorophenyl)propan-2-amine hydrochloride |

Synthesis and Production Methods

Industrial synthesis of 2-(3,4-difluorophenyl)propan-2-amine hydrochloride typically involves reductive amination of 3,4-difluorophenylacetone with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via the following generalized pathway:

-

Condensation: 3,4-Difluorophenylacetone reacts with ammonium acetate to form an imine intermediate.

-

Reduction: The imine is reduced to the corresponding amine using NaBH₃CN or catalytic hydrogenation.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Optimized conditions for large-scale production include continuous flow reactors to enhance reaction efficiency and purity. Challenges in synthesis include controlling byproducts from over-reduction and ensuring stereochemical purity, though the symmetric structure of the propan-2-amine group mitigates stereoisomer formation.

Physicochemical Properties

The compound’s physicochemical profile is influenced by its fluorine substituents and ionic nature. Key properties include:

-

Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form .

-

Lipophilicity: The difluorophenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability in biological systems.

-

Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the amine group.

Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures above 200°C, suggesting robustness in material science applications .

| Biological Target | Hypothesized Effect | Basis for Inference |

|---|---|---|

| Serotonin Receptors | Partial agonist/antagonist | Structural analogy |

| MAO-B | Competitive inhibition | Fluorine electronic effects |

Applications in Research and Industry

Material Chemistry

The compound serves as a building block for synthesizing advanced materials:

-

Organic semiconductors: Incorporation into π-conjugated systems enhances electron mobility in thin-film transistors .

-

Metal-organic frameworks (MOFs): The amine group coordinates with metal ions to form porous structures for gas storage .

Pharmacological Research

Preliminary screens suggest utility in developing:

-

Antidepressants: Via serotonin reuptake inhibition (analogous to fluoxetine derivatives).

-

Anticancer agents: Fluorinated amines exhibit pro-apoptotic effects in glioblastoma cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume